![molecular formula C15H21N3O4 B5316782 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316782.png)
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide
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Overview
Description
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound belongs to the class of piperazine derivatives and has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as modulate the immune response. Additionally, this compound has been shown to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide in lab experiments include its high purity and stability, as well as its potential use in drug delivery systems. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are many future directions for the study of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide. One potential direction is the development of new drug delivery systems using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in treating various diseases. Finally, more research is needed to determine the safety and toxicity of this compound at different doses.
Conclusion
In conclusion, 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is a synthetic compound that has shown promising results in various scientific research applications. Its synthesis method has been optimized to achieve high yields and purity. The mechanism of action of this compound is not fully understood, but it has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are many future directions for its study, including the development of new drug delivery systems and further research into its potential use in treating various diseases.
Synthesis Methods
The synthesis of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide involves the reaction of 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of piperazine and acetic anhydride. The reaction produces the intermediate compound, which is then treated with acetic acid to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Scientific Research Applications
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has shown potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal and antibacterial properties, and has shown activity against various pathogens. Additionally, this compound has been studied for its potential use in drug delivery systems, due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-21-11-4-3-10(13(7-11)22-2)9-18-6-5-17-15(20)12(18)8-14(16)19/h3-4,7,12H,5-6,8-9H2,1-2H3,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEJHSGVZDFCNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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